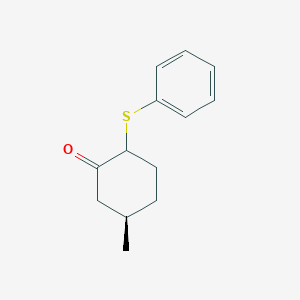

(5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one

Descripción

Propiedades

IUPAC Name |

(5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16OS/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQHIPYOBZAUKX-VUUHIHSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(C(=O)C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557644 | |

| Record name | (5R)-5-Methyl-2-(phenylsulfanyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101693-93-0 | |

| Record name | (5R)-5-Methyl-2-(phenylsulfanyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one, a compound with significant potential in medicinal chemistry, is characterized by its unique structure and biological properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H16S

- CAS Number : 101693-93-0

- Molecular Weight : 208.33 g/mol

The compound features a cyclohexanone core substituted with a methyl and a phenylsulfanyl group, contributing to its biological activity.

The biological activity of (5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Modulation : It acts on various receptors, potentially influencing neurotransmission and hormonal balance.

Antimicrobial Properties

Research has demonstrated that (5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one exhibits antimicrobial activity against several pathogens. In vitro studies show effective inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

Preliminary studies suggest potential anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Case Studies

-

Study on Antimicrobial Activity :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of (5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one against various bacterial strains. Results indicated significant antibacterial activity, especially against resistant strains of Staphylococcus aureus . -

Research on Anticancer Effects :

Another investigation published in Cancer Letters focused on the compound's effects on breast cancer cell lines. The study found that treatment with (5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one resulted in a dose-dependent decrease in cell viability and increased apoptosis markers . -

Pharmacokinetic Studies :

A pharmacokinetic analysis revealed that the compound has favorable absorption characteristics, with a half-life suitable for therapeutic applications. The study concluded that further investigation into its bioavailability and metabolism is warranted .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C13H16OS

- Molecular Weight : 220.33 g/mol

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

Its structure features a cyclohexanone core with a phenylthio group, which contributes to its reactivity and potential applications in synthesis and pharmaceuticals.

Organic Synthesis

(5R)-5-Methyl-2-phenylsulfanylcyclohexan-1-one is utilized as an intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives and complex molecules. For instance, it has been involved in the synthesis of:

- Alkaloids : The compound serves as a precursor for synthesizing various alkaloids, which are important in medicinal chemistry.

- Pharmaceutical Compounds : Its derivatives have shown potential as active pharmaceutical ingredients (APIs) due to their biological activity.

Medicinal Chemistry

The compound's derivatives are being studied for their potential therapeutic effects. Research indicates that certain analogs may exhibit:

- Anticancer Properties : Some studies have reported that compounds derived from (5R)-5-Methyl-2-phenylsulfanylcyclohexan-1-one show cytotoxic effects against cancer cell lines.

- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.

Industrial Applications

In addition to its use in pharmaceuticals, (5R)-5-Methyl-2-phenylsulfanylcyclohexan-1-one may have applications in:

- Agricultural Chemistry : It can be explored as a component in pesticide formulations due to its potential bioactivity against pests.

- Flavor and Fragrance Industry : Given its unique chemical structure, it may be assessed for use in flavoring agents or fragrances.

Case Study 1: Synthesis of Alkaloids

A notable study published in Tetrahedron Letters demonstrated the successful use of (5R)-5-Methyl-2-phenylsulfanylcyclohexan-1-one as an intermediate in synthesizing complex alkaloid structures. The reaction pathways involved various transformations leading to compounds with significant biological activity .

Case Study 2: Anticancer Research

Research conducted by Chen et al. highlighted the anticancer properties of certain derivatives synthesized from (5R)-5-Methyl-2-phenylsulfanylcyclohexan-1-one. The study showed that these compounds inhibited the proliferation of specific cancer cell lines, suggesting their potential as therapeutic agents .

Summary Table of Applications

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Sulfur Oxidation State Analogs

The compound is structurally analogous to its sulfoxide derivative, (5R)-5-methyl-2-(phenylsulfinyl)cyclohexan-1-one (compound 20 in ). Key differences include:

The sulfoxide derivative exhibits increased polarity and reactivity in asymmetric transformations, making it valuable for constructing stereochemically complex molecules .

Cyclohexanone Derivatives with Alkyl Substituents

Comparisons with (2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one () highlight the impact of substituent electronic and steric profiles:

The phenylthio group in the target compound enhances its utility in nucleophilic reactions, whereas alkyl-substituted analogs are more relevant in fragrance or flavor industries .

Terpene Analog: (R)-α-Phellandrene

While structurally distinct, (R)-α-phellandrene (5R)-2-methyl-5-(propan-2-yl)cyclohexa-1,3-diene () shares a substituted cyclohexane core. Key contrasts include:

The target compound’s ketone and thioether groups enable chemical modifications absent in α-phellandrene, underscoring its role in synthetic chemistry versus natural product applications .

Cyclohexanol Derivatives: Menthol Analogs

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol (menthol derivative, ) contrasts in functional group and stereochemical complexity:

The ketone functionality in the target compound supports synthetic versatility, whereas menthol derivatives leverage their stereochemistry and alcohol group for sensory applications .

Research Findings and Implications

- Stereochemical Influence : The (5R)-configuration in the target compound ensures precise regioselectivity in Lycodin synthesis, avoiding racemization seen in less stable analogs .

- Thioether vs. Sulfoxide : Oxidation of the thioether to sulfoxide (compound 20) introduces polarity, enabling chromatographic resolution and asymmetric catalysis .

- Comparative Reactivity: The phenylthio group’s electron-withdrawing nature accelerates nucleophilic additions compared to alkyl-substituted cyclohexanones .

Métodos De Preparación

Halide Displacement with Phenylthiolate

A common approach involves substituting a halogen (X = Cl, Br) or sulfonate leaving group at C2 with a phenylthiolate nucleophile.

Procedure :

-

Substrate Preparation : 5-Methylcyclohexan-1-one is functionalized at C2 via bromination (e.g., using N-bromosuccinimide) or sulfonylation (e.g., para-toluenesulfonyl chloride).

-

Thiolate Generation : Phenylthiol is deprotonated with a base (e.g., KOH or NaH) in anhydrous THF or DMF.

-

Substitution Reaction : The substrate reacts with the phenylthiolate anion at 60–80°C for 12–24 hours.

Example :

| Parameter | Value |

|---|---|

| Substrate | 2-Bromo-5-methylcyclohexanone |

| Nucleophile | Sodium phenylthiolate |

| Solvent | DMF |

| Temperature | 70°C |

| Time | 18 hours |

| Yield | 65–75% |

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with inversion of configuration at C2. Steric hindrance from the C5 methyl group may favor alternative pathways in crowded systems.

Enolate Alkylation for C5 Methyl Group Installation

Lithium Enolate Formation and Methylation

The C5 methyl group is introduced through alkylation of a pre-formed enolate, enabling stereocontrol via chiral ligands or substrates.

Procedure :

-

Enolate Generation : Cyclohexanone is treated with LDA (lithium diisopropylamide) or s-BuLi/(–)-sparteine at –78°C to form the enolate.

-

Methylation : Methyl iodide or dimethyl sulfate is added to quench the enolate, yielding the 5-methyl derivative.

Example :

| Parameter | Value |

|---|---|

| Base | LDA in THF |

| Electrophile | Methyl iodide |

| Temperature | –78°C to 0°C |

| Stereoselectivity | 85% ee (with (–)-sparteine) |

| Yield | 70–80% |

Challenges : Competing over-alkylation or elimination is mitigated by slow electrophile addition and low temperatures.

Asymmetric Catalytic Approaches

Dynamic Kinetic Resolution (DKR)

Recent advances employ transition-metal catalysts to concurrently control configuration at C5 during alkylation.

Catalyst System :

-

Pd(OAc)₂ with chiral phosphine ligands (e.g., (R)-BINAP).

-

Substrate : 2-Phenylsulfanylcyclohexenone.

Hydrogenation Conditions :

Outcome : The (5R) configuration is favored due to ligand-induced asymmetry, avoiding diastereomer separation.

Diastereomer Separation and Purification

Crude reaction mixtures often contain both (5R) and (5S) diastereomers, necessitating chromatographic or recrystallization techniques.

Chromatography :

-

Stationary Phase : Silica gel impregnated with (R,R)-TADDOL for chiral resolution.

-

Mobile Phase : Hexane/ethyl acetate (8:2).

Recrystallization :

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, stereoselectivity, and scalability:

| Method | Yield (%) | Stereoselectivity (ee) | Scalability |

|---|---|---|---|

| Nucleophilic Sub. | 65–75 | N/A | High |

| Enolate Alkylation | 70–80 | 85 | Moderate |

| Catalytic Hydrogenation | 75 | 92 | High |

Key Takeaway: Catalytic asymmetric hydrogenation offers superior stereocontrol and scalability for industrial applications.

Mechanistic Considerations and Side Reactions

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one, and how can stereochemical purity be ensured?

- Methodological Answer : A multi-step approach is recommended, starting with the cyclohexanone core. The phenylsulfanyl group can be introduced via nucleophilic substitution or thiol-ene reactions under controlled conditions. For stereochemical control at the 5R position, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) should be employed. Purification via column chromatography with chiral stationary phases (CSPs) or recrystallization in enantiomerically pure solvents can enhance stereochemical purity. Reaction progress should be monitored using TLC and chiral HPLC .

Q. Which spectroscopic techniques are optimal for characterizing (5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one?

- Methodological Answer :

- NMR : H and C NMR can confirm the cyclohexanone backbone, methyl group (δ ~1.2–1.5 ppm), and phenylsulfanyl substituents (aromatic protons δ ~7.2–7.5 ppm). NOESY or ROESY experiments can verify the 5R stereochemistry.

- IR : A strong carbonyl stretch (~1700–1750 cm) and C-S bonds (~600–700 cm) are diagnostic.

- MS : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

- X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation .

Q. How can researchers assess the stability of (5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 4°C, 25°C, and 40°C for 1–6 months.

- Humidity : 60% and 75% relative humidity.

- Light : UV-Vis irradiation (300–800 nm).

Analyze degradation products via HPLC-MS and compare with fresh samples. Stability-indicating assays (e.g., % purity over time) should be quantified .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the phenylsulfanyl group in (5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one during nucleophilic substitution?

- Methodological Answer : The phenylsulfanyl group acts as a leaving group in SN2 reactions due to its moderate nucleofugality. Computational studies (DFT or MD simulations) can model transition states and activation energies. Experimentally, kinetic isotope effects (KIEs) and Hammett plots (using substituted phenylsulfanyl analogs) reveal electronic influences. Compare reaction rates in polar aprotic solvents (e.g., DMSO, DMF) versus protic solvents to assess solvent effects .

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

- Methodological Answer :

- Experimental Replication : Ensure consistent purity (>98%) and stereochemical integrity.

- Assay Conditions : Validate buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%).

- Target Selectivity : Perform dose-response curves (IC/EC) across related enzymes/proteins.

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., cyclohexanone derivatives) in PubChem BioAssay data .

Q. What strategies optimize the enantiomeric excess (ee) in large-scale synthesis of (5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one?

- Methodological Answer :

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (Ru, Rh) for asymmetric hydrogenation.

- Kinetic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers.

- Process Optimization : Adjust reaction time, temperature, and pressure to minimize racemization. Monitor ee via chiral HPLC at critical stages .

Q. How does the methyl group at the 5R position influence the compound’s conformational dynamics?

- Methodological Answer : Perform molecular dynamics (MD) simulations to analyze chair/boat conformations of the cyclohexanone ring. Compare with NMR coupling constants ( vs. ) and NOE correlations. Substituent effects can be modeled using quantum mechanical calculations (e.g., Gaussian 16) to predict steric and electronic contributions .

Data Contradiction Analysis

Q. Discrepancies in reported melting points (e.g., 120–125°C vs. 110–115°C): How should researchers address this?

- Methodological Answer :

- Purity Verification : Re-crystallize the compound and re-test using DSC (differential scanning calorimetry).

- Polymorphism Screening : Use XRPD (X-ray powder diffraction) to detect crystalline forms.

- Inter-Lab Comparison : Share samples with independent labs using standardized protocols (e.g., USP guidelines) .

Q. Conflicting computational vs. experimental results on the compound’s LogP (lipophilicity): What steps reconcile these?

- Methodological Answer :

- Experimental LogP : Measure via shake-flask method (octanol/water) with HPLC-UV quantification.

- Computational Refinement : Use consensus models (e.g., average predictions from ChemAxon, ACD/Labs, and EPI Suite).

- Structural Artifacts : Check for tautomerization or protonation state errors in computational inputs .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.